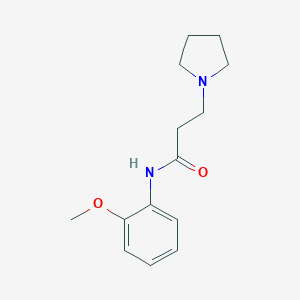
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperazine derivatives and has been shown to have a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been shown to increase the levels of norepinephrine in the hippocampus, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying the central nervous system. However, one limitation is that it has a short half-life, which may make it difficult to use in long-term studies.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its effects on various neurotransmitter systems.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine to form 2-chlorobenzoyl-4-methylpiperazine. This intermediate is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C14H20ClN3O |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) |
Clé InChI |
VRCWKXMSEDATBW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)








![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
